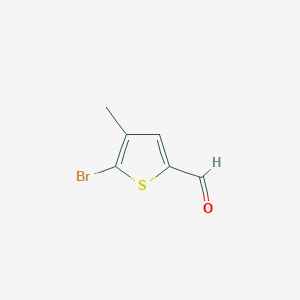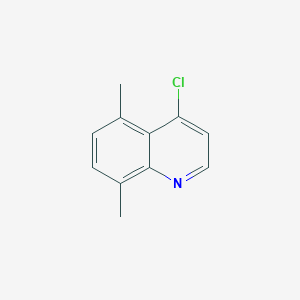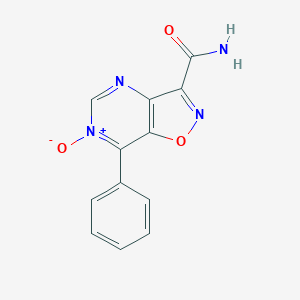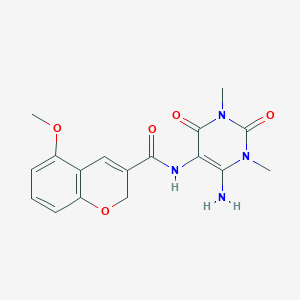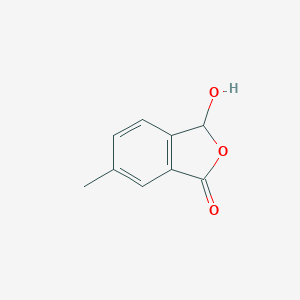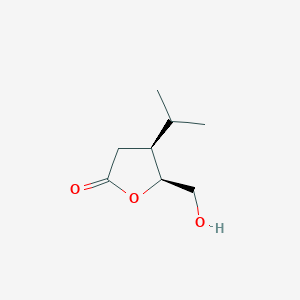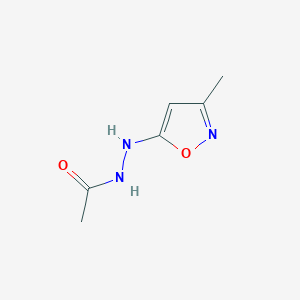
N'-(3-Methylisoxazol-5-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylisoxazol-5-yl)acetohydrazide, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MIH is a hydrazide derivative that has been synthesized through various methods.
Mécanisme D'action
N'-(3-Methylisoxazol-5-yl)acetohydrazide is believed to inhibit the activity of enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of enzyme activity, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory effects, antioxidant effects, and antimicrobial effects. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-Methylisoxazol-5-yl)acetohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-Methylisoxazol-5-yl)acetohydrazide may not be readily available, and its synthesis can be time-consuming.
Orientations Futures
There are several future directions for N'-(3-Methylisoxazol-5-yl)acetohydrazide research, including investigating its potential applications in drug discovery, exploring its mechanism of action in more detail, and studying its effects on various physiological systems. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Conclusion:
In conclusion, N'-(3-Methylisoxazol-5-yl)acetohydrazide is a chemical compound that has potential applications in various research fields. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been synthesized through various methods and has been shown to have potential anti-inflammatory, antioxidant, and antimicrobial properties. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in drug discovery and the treatment of various diseases. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Méthodes De Synthèse
N'-(3-Methylisoxazol-5-yl)acetohydrazide can be synthesized through various methods, including the reaction of 3-methylisoxazole-5-carbohydrazide with acetic anhydride, followed by the addition of sodium acetate. Another method involves the reaction of 3-methylisoxazole-5-carboxylic acid with hydrazine hydrate, followed by the addition of acetic anhydride. Both methods have been reported to yield high purity N'-(3-Methylisoxazol-5-yl)acetohydrazide.
Applications De Recherche Scientifique
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
Numéro CAS |
170167-61-0 |
|---|---|
Nom du produit |
N'-(3-Methylisoxazol-5-yl)acetohydrazide |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10) |
Clé InChI |
LQTVCSYMMDBTFP-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NNC(=O)C |
SMILES canonique |
CC1=NOC(=C1)NNC(=O)C |
Synonymes |
Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



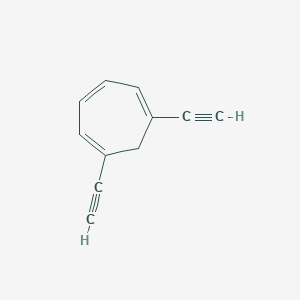
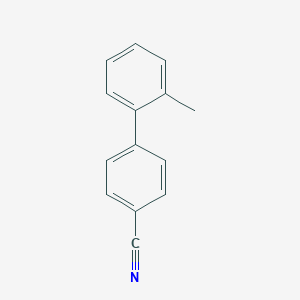
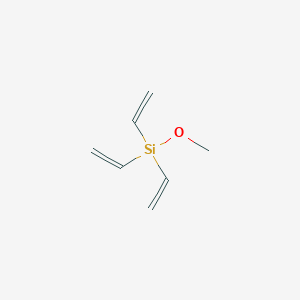

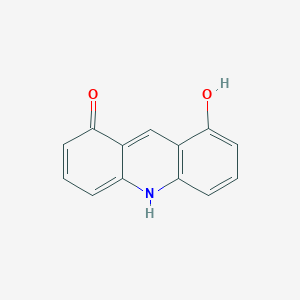
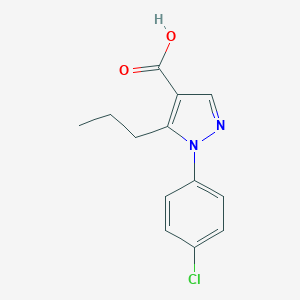
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
